The Strategic Blueprint: (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride in Advanced Drug Development
The Strategic Blueprint: (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride in Advanced Drug Development
Introduction: The Emergence of a Stereochemically Defined Scaffold in Modern Therapeutics
In the landscape of contemporary drug discovery and development, the demand for molecular scaffolds that offer precise three-dimensional orientation is paramount. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS Number: 77449-94-6), also known as cis-4-Hydroxy-D-proline hydrochloride, has emerged as a pivotal chiral building block. Its rigidified cyclic structure, coupled with strategically positioned functional groups—a carboxylic acid, a secondary amine, and a hydroxyl group—all with a defined stereochemistry, makes it an invaluable asset in the synthesis of complex therapeutic agents. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in next-generation modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). For researchers and drug development professionals, a thorough understanding of this molecule is not merely advantageous; it is essential for innovating at the frontier of medicinal chemistry.
Physicochemical and Structural Characteristics
The utility of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride in synthesis is deeply rooted in its distinct physicochemical properties. The hydrochloride salt form enhances its stability and solubility in aqueous media, simplifying its handling and application in various reaction conditions.
| Property | Value | Source |
| CAS Number | 77449-94-6 | [1] |
| Molecular Formula | C₅H₁₀ClNO₃ | [2] |
| Molecular Weight | 167.59 g/mol | [2] |
| IUPAC Name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | [2] |
| Synonyms | cis-4-Hydroxy-D-proline hydrochloride | [2] |
| Appearance | White to off-white solid | [3] |
| Chirality | (2R,4R) | [2] |
The rigid pyrrolidine ring restricts conformational flexibility, which is a highly desirable trait in drug design as it can lead to higher binding affinity and selectivity for the target protein. The cis relationship between the C2 carboxylic acid and the C4 hydroxyl group presents a unique stereochemical and electronic environment that can be exploited in molecular design.
Diastereoselective Synthesis: Achieving Chiral Purity
The biological activity of complex molecules is intrinsically tied to their stereochemistry. Consequently, the diastereoselective synthesis of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is of critical importance. Several synthetic strategies have been developed to achieve high chiral purity, often starting from readily available chiral precursors. A common approach involves the stereoselective reduction of a pyrrolidone precursor or the cyclization of a chiral amino acid derivative.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the diastereoselective synthesis of the target compound, emphasizing the critical stereochemical control steps.
Caption: Conceptual workflow for the diastereoselective synthesis.
Exemplary Synthetic Protocol: N-Boc Protected Intermediate
A frequently utilized intermediate in the synthesis of more complex molecules is the N-Boc protected form of the title compound. The following protocol is a representative example of its preparation.
Objective: To synthesize (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid from (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride.
Materials:
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(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium hydroxide (NaOH)
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Potassium bisulfate (KHSO₄)
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Tetrahydrofuran (THF)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
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Saturated brine solution
Procedure:
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Dissolution and Neutralization: Dissolve (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride in a 2:1 mixture of THF and water. Cool the solution in an ice bath and slowly add an aqueous solution of NaOH to neutralize the hydrochloride and raise the pH, preparing the secondary amine for nucleophilic attack.
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Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate. Allow the reaction to proceed at room temperature overnight. The Boc anhydride reacts with the secondary amine to form the tert-butoxycarbonyl (Boc) protected pyrrolidine.
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Work-up and Extraction: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2 using a 10% aqueous solution of KHSO₄. This protonates the carboxylic acid, facilitating its extraction into an organic solvent.
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Extraction: Extract the aqueous layer multiple times with ethyl acetate. The desired N-Boc protected product will move into the organic phase.
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Washing and Drying: Combine the organic extracts and wash sequentially with water and saturated brine to remove any remaining inorganic salts and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄.
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Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, typically as a solid or a thick oil.[3]
Applications in Advanced Drug Development
The rigid, stereochemically defined structure of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride makes it a highly sought-after component in the construction of sophisticated therapeutic agents.
Role in Antibody-Drug Conjugate (ADC) Linker Technology
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker that connects the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is employed as a non-cleavable linker component.[4]
The rationale for its use lies in its ability to provide a stable, hydrophilic, and structurally defined connection between the antibody and the cytotoxic drug. The pyrrolidine ring's rigidity helps to maintain a specific spatial arrangement, which can be crucial for avoiding aggregation and maintaining the antibody's binding affinity. The hydroxyl group can also be used as a point of attachment for other linker components or to modulate the overall hydrophilicity of the ADC.[5]
Caption: Application as a linker in ADCs.
Utility in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid serves as a valuable component in the linker of PROTACs.[4] The linker's length, rigidity, and vectoral properties are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The defined stereochemistry and rigid nature of the pyrrolidine ring help to optimize the spatial orientation of the two ligands, which is a key determinant of PROTAC efficiency. The hydroxyl and carboxylic acid functional groups provide versatile handles for connecting to the two ligands.
Caption: Incorporation into PROTAC architecture.
Analytical Methods for Quality Control
Ensuring the chemical and chiral purity of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride is crucial for its successful application in drug development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of the compound.
Methodology Outline:
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Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating amino acid derivatives.
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Mobile Phase Optimization: The choice of mobile phase depends on the column and the analyte. For this polar compound, normal-phase (e.g., hexane/isopropanol with an acidic modifier like trifluoroacetic acid) or polar organic mode (e.g., acetonitrile/methanol) can be effective.
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Detection: UV detection is typically used, monitoring at a wavelength where the compound absorbs (e.g., around 210 nm).
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Quantification: The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is calculated by comparing the peak areas of the different stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess purity. The coupling constants and chemical shifts of the protons on the pyrrolidine ring can provide information about the relative stereochemistry of the substituents.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound and to identify any impurities.
Safety and Handling
According to available safety data, (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood.
Conclusion
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry, rigid conformation, and versatile functional groups provide a reliable and predictable scaffold for the construction of highly specific and potent therapeutic agents. As drug development continues to move towards more complex and targeted modalities like ADCs and PROTACs, the importance of such precisely engineered chiral building blocks will only continue to grow. A comprehensive understanding of its synthesis, properties, and applications is therefore indispensable for any scientist working at the cutting edge of pharmaceutical innovation.
References
- Beck A, et al. Strategies and challenges for the next generation of antibody-drug conjugates.
- Nalawansha DA, et al. PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chem Biol. 2020;27(8):998-1019.
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PubChem. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride. Available at: [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
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Frontiers in Drug Delivery. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Available at: [Link]
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Gajare, V. S., et al. A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(25), 3743–3746. Available at: [Link]
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